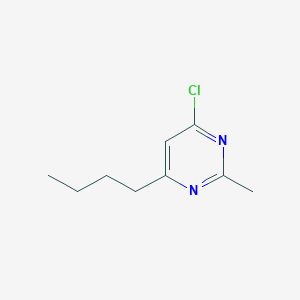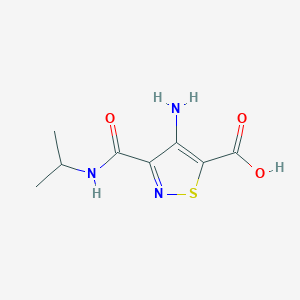
1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol is represented by the linear formula C10H22N2O. The molecular weight of this compound is 186.29 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol are not fully detailed in the sources I found. It is known to be a solid , but more specific properties such as melting point, boiling point, solubility, and others are not provided.Applications De Recherche Scientifique
Synthesis Methods
- Synthesis Techniques : The compound 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol and its derivatives can be synthesized using various techniques. For instance, derivatives of 2-(piperidin-1-yl)ethan-1-ol, including 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol, can be synthesized through methods involving condensation reactions under specific conditions, such as microwave irradiation, leading to high yields and purity of the final compounds (Kumar, Kumar, Roy, & Sondhi, 2013).
Applications in Medicinal Chemistry
- Anticancer Activity : Piperidine derivatives have been evaluated for their potential anticancer activity. Compounds synthesized using 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol have shown promising results in inhibiting cancer cell growth in various cancer types, including breast, lung, and liver cancers (Kumar et al., 2013).
Antibacterial Properties
- Antibacterial Agents : Research has demonstrated that some piperidine derivatives, including those synthesized from 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol, exhibit significant antibacterial activities. These compounds have been found effective against various bacterial strains, showcasing their potential as antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Role in Organic Synthesis
- Building Blocks for Functionalized Molecules : The compound serves as a valuable building block in the synthesis of functionalized molecules, particularly in the creation of crown ethers and other heterocyclic systems. Its unique structure allows for the development of complex organic compounds with potential applications in various fields (Nawrozkij et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(3-aminopropyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-9(13)10-3-7-12(8-4-10)6-2-5-11/h9-10,13H,2-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQWJXZWGBSZCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




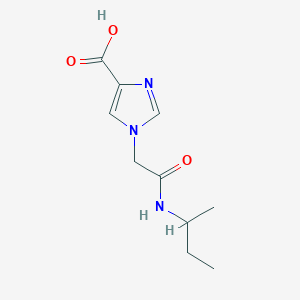


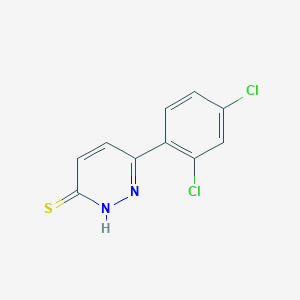
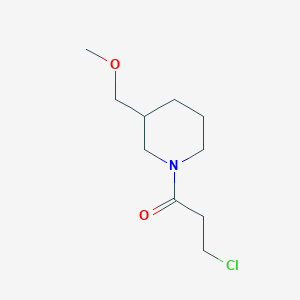
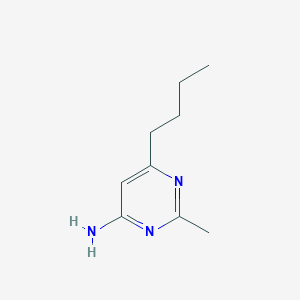

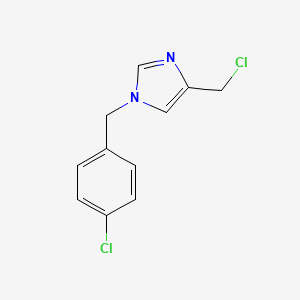

![(1R,2R)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol](/img/structure/B1474784.png)
